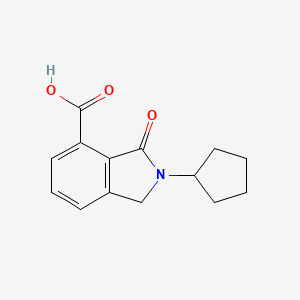
2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid often involves innovative strategies to incorporate the cyclopentyl and carboxylic acid functionalities. For instance, cyclopentane-1,3-diones have been utilized as novel isosteres for the carboxylic acid functional group, showcasing their application in the design of potent receptor antagonists due to their similar physical-chemical properties to carboxylic acids (Ballatore et al., 2011). Such methodologies could be applicable in synthesizing the compound of interest by substituting the cyclopentane-1,3-dione unit with the desired cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid framework.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, like spirocyclic oxindoles, has been extensively explored. These studies include the synthesis and evaluation of their inhibitory actions against specific biological targets, providing insight into their stereochemistry and potential biological activity (Kerrigan et al., 2001). Understanding these structures helps in the rational design of analogs with improved efficacy and selectivity.
Chemical Reactions and Properties
The compound and its analogs undergo various chemical reactions, including cycloaddition and catalyzed cyclization, to form complex structures with biological relevance. For instance, N-heterocyclic carbene-catalyzed [4 + 2] cyclization has been used to assemble spirocarbocyclic oxindoles, demonstrating the compound's versatility in forming structurally complex and biologically relevant molecules (Xie et al., 2015).
Physical Properties Analysis
While specific physical properties of 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid are not directly reported, related studies on cyclopentane-1,3-diones and similar compounds provide a foundation for understanding the physical characteristics such as solubility, melting point, and stability. These properties are crucial for determining the compound's suitability in various applications, including its solubility in organic solvents or water, which affects its application in drug formulation and synthesis strategies.
Chemical Properties Analysis
The chemical properties of 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, including its reactivity, acidity, and potential for chemical modifications, can be inferred from the behavior of structurally similar compounds. The cyclopentane-1,3-dione group, acting as a carboxylic acid isostere, illustrates the compound's acidity and potential for substitution reactions, which are pivotal in drug design and synthesis (Ballatore et al., 2011).
Applications De Recherche Scientifique
Synthesis of Isoindole Derivatives
Synthesis of 5H-pyrrolo[2,1-a]isoindole Derivatives : The 1,3-dipolar cycloaddition reaction involving mesoionic oxazolines and dimethylacetylene dicarboxylate leads to the synthesis of 5H-pyrrolo[2,1-a]isoindole derivatives, a form related to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (New & Yevich, 1984).
Synthesis of Tricyclic Isoindoles : Thermolysis of certain carboxylic acids leads to novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles and other related isoindole structures, showcasing the versatility in synthesizing isoindole derivatives (Melo et al., 2004).
Formation of Amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles : A novel class of isoindolinones is formed through a three-component condensation involving 2-carboxybenzaldehyde and primary amines, indicative of complex chemical behaviors of these compounds (Opatz & Ferenc, 2004).
Biomedical Applications
- Heparanase Inhibitors : Certain 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids act as inhibitors of heparanase, an endo-beta-glucuronidase, with potential implications in cancer therapy due to their anti-angiogenic effects (Courtney et al., 2004).
Chemical Synthesis and Applications
Thieno[2,3-f]isoindole Carboxylic Acids : The intramolecular Diels-Alder vinylthiophen reaction enables the formation of thieno[2,3-f]isoindole carboxylic acids, highlighting a unique approach to synthesizing complex molecular structures (Horak et al., 2017).
Corrosion Inhibition : Indanone derivatives, which include structures similar to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, demonstrate effective inhibition of mild steel corrosion in hydrochloric acid solution, illustrating industrial applications (Saady et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-12-9(4-3-7-11(12)14(17)18)8-15(13)10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAMZNJTPDLNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331209 | |
| Record name | 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
CAS RN |
878424-59-0 | |
| Record name | 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



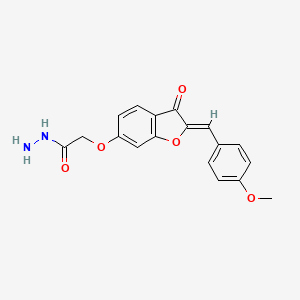
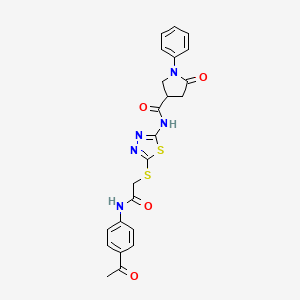
![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2483296.png)
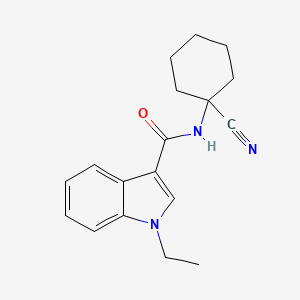
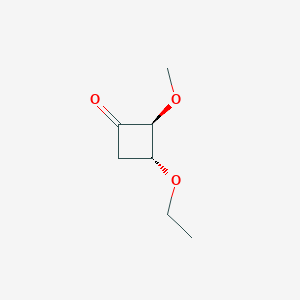
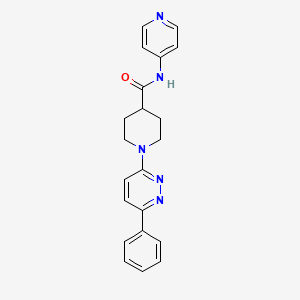


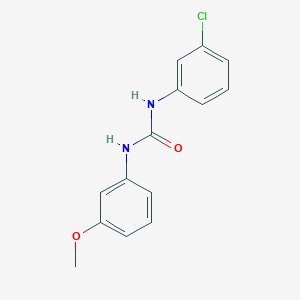
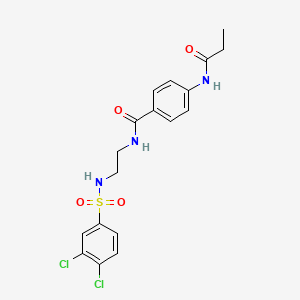
amine](/img/structure/B2483309.png)
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2483312.png)
![(E)-N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2483313.png)